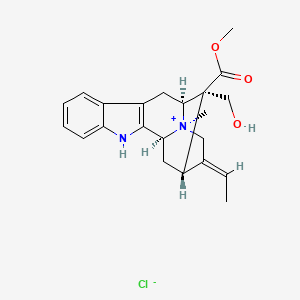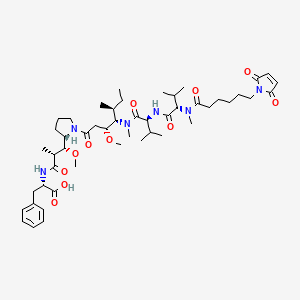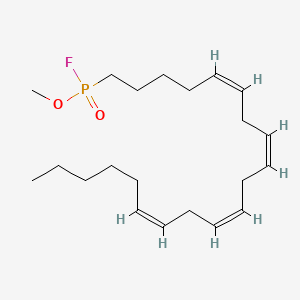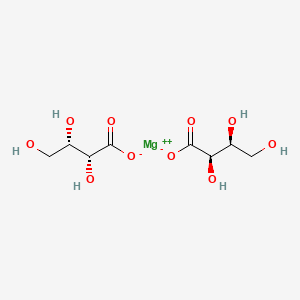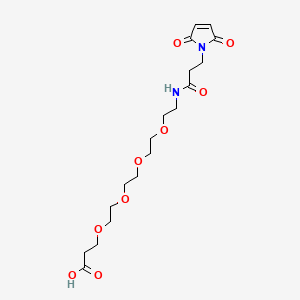
MC4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC4 is a first-in-class inhibitor of ribosomal RNA synthesis with antimicrobial activity against Staphylococcus aureus.
Scientific Research Applications
Obesity and Energy Homeostasis
The melanocortin-4 receptor (MC4-R) plays a crucial role in body weight regulation and energy homeostasis. Research has shown that inactivation of the MC4-R gene leads to obesity in mice, characterized by symptoms such as hyperphagia, hyperinsulinemia, and hyperglycemia. These findings suggest that MC4-R is a significant pathway in controlling body weight and could be a target for obesity treatment (Huszar et al., 1997).
Genetic Influence on Obesity
Mutations in the MC4-R gene have been linked to various forms of obesity. Studies have found a high frequency of rare heterozygous MC4-R mutations in a population of morbidly obese patients, indicating a genetic factor in the development of obesity. These mutations range from loss of function to constitutive activation, suggesting a heterogeneous genetic influence on obesity through the MC4-R pathway (Vaisse et al., 2000).
Neurological and Behavioral Aspects
MC4-R expression in the central nervous system (CNS) and its relation to feeding behavior and autonomic homeostasis have been extensively studied. Transgenic mice expressing green fluorescent protein under the MC4-R promoter provided insights into the distribution and function of MC4-R in the CNS, highlighting its role in regulating feeding behavior and autonomic responses (Liu et al., 2003).
Therapeutic Potential
MC4-R has emerged as a potential therapeutic target for disorders related to body weight, such as obesity and cachexia. Selective MC4 receptor agonists and antagonists have been developed, and their roles in body weight regulation have been confirmed through pharmacological studies. This research area holds promise for future clinical applications in treating obesity-related disorders (Foster et al., 2003).
Molecular Interactions and Drug Development
Understanding the molecular interactions of nonpeptide agonists and antagonists with the MC4 receptor is crucial for the development of obesity and cachexia treatments. Studies have focused on identifying these interactions, comparing the binding mechanisms of agonist and antagonist ligands to the MC4 receptor, and developing effective drugs targeting this pathway (Fleck et al., 2005).
properties
CAS RN |
219140-31-5 |
|---|---|
Product Name |
MC4 |
Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.26 |
IUPAC Name |
(E)-2-{[(3-Ethynylphenyl)imino]methyl}-4-nitrophenol |
InChI |
InChI=1S/C15H10N2O3/c1-2-11-4-3-5-13(8-11)16-10-12-9-14(17(19)20)6-7-15(12)18/h1,3-10,18H/b16-10+ |
InChI Key |
MFJSKNULIOHTJL-MHWRWJLKSA-N |
SMILES |
OC1=CC=C([N+]([O-])=O)C=C1/C=N/C2=CC=CC(C#C)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MC4; MC-4; MC 4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate](/img/structure/B608794.png)


